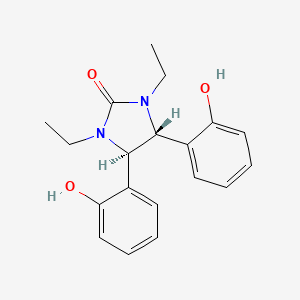
(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its imidazolidinone core, which is substituted with two hydroxyphenyl groups and two ethyl groups. The stereochemistry of the compound is defined by the (4R,5R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized with ethyl isocyanate to yield the desired imidazolidinone product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are typically employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones derived from the hydroxyphenyl groups.
Reduction: Amines derived from the imidazolidinone ring.
Substitution: Ethers or esters formed from the hydroxy groups.
Scientific Research Applications
(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes by binding to their active sites. The hydroxyphenyl groups can form hydrogen bonds with amino acid residues, while the imidazolidinone ring provides structural stability. This interaction can alter the enzyme’s activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4R,5R)-1,3-diethyl-4,5-bis(2-methoxyphenyl)imidazolidin-2-one
- (4R,5R)-1,3-diethyl-4,5-bis(2-chlorophenyl)imidazolidin-2-one
- (4R,5R)-1,3-diethyl-4,5-bis(2-nitrophenyl)imidazolidin-2-one
Uniqueness
(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one is unique due to its specific (4R,5R) stereochemistry and the presence of hydroxy groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
863486-88-8 |
|---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one |
InChI |
InChI=1S/C19H22N2O3/c1-3-20-17(13-9-5-7-11-15(13)22)18(21(4-2)19(20)24)14-10-6-8-12-16(14)23/h5-12,17-18,22-23H,3-4H2,1-2H3/t17-,18-/m1/s1 |
InChI Key |
BOJTVPFZWSLQIN-QZTJIDSGSA-N |
Isomeric SMILES |
CCN1[C@@H]([C@H](N(C1=O)CC)C2=CC=CC=C2O)C3=CC=CC=C3O |
Canonical SMILES |
CCN1C(C(N(C1=O)CC)C2=CC=CC=C2O)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















